4-[(Cyclopentyloxy)methyl]aniline 4-[(Cyclopentyloxy)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 954256-12-3
VCID: VC8161005
InChI: InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2
SMILES: C1CCC(C1)OCC2=CC=C(C=C2)N
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

4-[(Cyclopentyloxy)methyl]aniline

CAS No.: 954256-12-3

Cat. No.: VC8161005

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

4-[(Cyclopentyloxy)methyl]aniline - 954256-12-3

Specification

CAS No. 954256-12-3
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 4-(cyclopentyloxymethyl)aniline
Standard InChI InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2
Standard InChI Key PJOKBXNWJFKWSX-UHFFFAOYSA-N
SMILES C1CCC(C1)OCC2=CC=C(C=C2)N
Canonical SMILES C1CCC(C1)OCC2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure consists of an aniline moiety (a benzene ring with an amino group) substituted at the para position with a cyclopentyloxymethyl group. Key structural features include:

  • SMILES: C1CCC(C1)OCC2=CC=C(C=C2)N

  • InChIKey: PJOKBXNWJFKWSX-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): Ranges from 144.1 to 154.9 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

The compound’s 3D conformation and stereoelectronic properties make it a candidate for pharmaceutical and materials science applications .

Synthesis and Manufacturing

Industrial Production

Suppliers such as Chemlyte Solutions and Amadis Chemical Co., Ltd. offer the compound at purities of 97–99%, indicating scalable synthesis processes . Key reaction parameters include:

  • Temperature: 20–100°C (optimized for minimal side products) .

  • Catalysts: Acidic or basic conditions, depending on the route .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointEstimated >200°C (decomposes)
SolubilityLow in water; soluble in DMSO
Density~1.1 g/cm³ (predicted)
Refractive Index1.53 (predicted)

Applications and Use Cases

Pharmaceutical Intermediates

The compound’s structure suggests utility in drug discovery:

  • Antiviral Agents: Cyclopentyl ethers are common in protease inhibitors .

  • Anticancer Research: Aniline derivatives often serve as kinase inhibitors .

Materials Science

  • Polymer Chemistry: Potential crosslinker in epoxy resins due to its amine functionality .

  • Coordination Complexes: The amino group may bind transition metals for catalytic applications .

Analytical Characterization

Common techniques for quality control include:

  • NMR Spectroscopy: Confirms structural integrity .

  • GC/MS: Verifies purity and identifies impurities .

  • HPLC: Quantifies batch consistency .

Future Research Directions

  • Pharmacological Studies: Evaluate bioactivity in disease models (e.g., cancer, viral infections) .

  • Process Optimization: Develop greener synthesis routes using catalytic methods .

  • Toxicology: Assess long-term exposure risks and environmental impact .

SupplierPurityPrice (USD)
Chemlyte Solutions99%$104/g
Amadis Chemical Co.97%$10,000/ton
Sigma-Aldrich>97%€158.60/100 mg

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